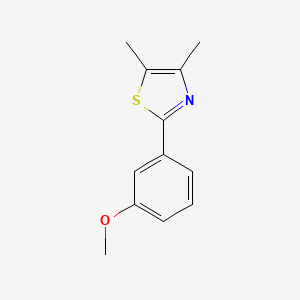

2-(3-Methoxyphenyl)-4,5-dimethylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-5-4-6-11(7-10)14-3/h4-7H,1-3H3 |

InChI Key |

CFSVCQKITJQOPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 4,5 Dimethylthiazole and Its Analogues

Novel Synthetic Pathways to Thiazole (B1198619) Derivatives

The construction of the thiazole ring is a well-established field, yet the development of novel, efficient, and environmentally benign pathways remains a significant focus of chemical research. bepls.com Methodologies often aim to improve yields, reduce reaction times, and simplify purification processes.

General Procedures for Thiazole Ring Formation

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. researchgate.netcutm.ac.inwikipedia.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. researchgate.netcutm.ac.inclockss.org

From Phenacyl Bromides: The reaction between substituted phenacyl bromides and thioamides or thiourea is a classic approach to 2,4-disubstituted thiazoles. nih.govclockss.orgtandfonline.com For the synthesis of a 2-aryl-4,5-dimethylthiazole, 3-bromo-2-butanone (B1330396) would serve as the α-haloketone, reacting with a substituted thiobenzamide. The reaction is often carried out in a solvent like ethanol (B145695) and may be heated to reflux. nanobioletters.comacs.org Various catalysts can be employed to improve the efficiency of this condensation. nanobioletters.com

From Thiosemicarbazones: Thiosemicarbazones, formed by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300), are versatile intermediates for thiazole synthesis. tandfonline.comscielo.brmdpi.com The subsequent cyclization of these thiosemicarbazones with α-haloketones, such as α-bromoacetophenones, under Hantzsch reaction conditions, yields 2-hydrazinyl-thiazole derivatives. scielo.brmdpi.com This method allows for the introduction of diverse substituents on both the thiazole ring and the side chain. mdpi.com For instance, reacting a thiosemicarbazone with 3-bromo-2-butanone would lead to a 4,5-dimethylthiazole (B1345194) structure.

From Chlorocarbonyl Derivatives: While less common than the Hantzsch synthesis, other pathways involving different starting materials exist. For example, chloroacetyl chloride can be used to N-acylate aminothiazoles, which can then be used as building blocks for more complex structures. researchgate.net

The table below summarizes typical starting materials for Hantzsch-type thiazole synthesis.

| α-Halo Carbonyl Compound | Thioamide/Thiourea Source | Resulting Thiazole Substitution Pattern |

| Phenacyl bromide | Thiourea | 2-amino-4-arylthiazole tandfonline.com |

| Chloroacetone | Thioacetamide | 2,4-dimethylthiazole wikipedia.org |

| 3-Bromo-2-butanone | Thiobenzamide | 2-aryl-4,5-dimethylthiazole |

| α-Bromoacetophenone | Thiosemicarbazone | 2-(hydrazinyl)-4-arylthiazole mdpi.com |

Convergent Synthetic Strategies for Complex Thiazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to enhance efficacy and reduce drug resistance. nih.govnih.gov Thiazole moieties are frequently incorporated into such hybrid structures. nih.govacs.org

Schiff Base Condensation: Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. niscpr.res.innih.gov In the context of thiazole chemistry, 2-aminothiazole (B372263) derivatives can be reacted with various aldehydes to form thiazole-based Schiff bases. nih.govnih.gov These intermediates can then undergo further reactions or serve as the final hybrid molecule. The reaction is often catalyzed by acid and involves the removal of water. niscpr.res.in

Cyclization Reactions: Convergent syntheses often culminate in a key cyclization step to form the thiazole ring or another heterocyclic system attached to it. For example, pyrazoline N-thioamide derivatives can be cyclized with phenacyl bromides in refluxing ethanol to produce thiazole-pyrazoline hybrids in excellent yields. acs.org Similarly, thiosemicarbazones can be cyclized with α-haloketones to construct the thiazole ring as part of a larger, pre-assembled molecular framework. mdpi.comnih.gov These (3+2) heterocyclization reactions are central to building complex thiazole-linked hybrids. nih.gov

Optimization of Reaction Conditions and Catalyst Utilization

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and promoting greener synthetic protocols. bepls.comnih.gov Key parameters include the choice of catalyst, solvent, and temperature.

Catalyst Utilization: A variety of catalysts have been explored for thiazole synthesis. While some reactions proceed without a catalyst, their use often leads to improved outcomes. researchgate.net

Lewis Acids: Zinc chloride has been used as a catalyst in the synthesis of thiazole-based complexes. researchgate.net

Brønsted Acids: Acetic acid is frequently used as a catalyst, particularly in the formation of thiosemicarbazones and subsequent cyclizations. tandfonline.comnih.gov

Heterogeneous Catalysts: Copper silicate (B1173343) has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of 2-aminothiazoles from phenacyl bromide and thiourea. nanobioletters.com

Other Catalysts: Iodine has also been shown to effectively catalyze the reaction between phenacyl bromides and thiourea in ethanol. youtube.com

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.

Ethanol: Ethanol is a commonly used solvent, particularly for Hantzsch-type syntheses, often under reflux conditions. nanobioletters.comacs.orgyoutube.com

1,4-Dioxane: This solvent is also employed, sometimes for specific cyclization reactions where different solubility or temperature profiles are required. researchgate.netresearchgate.net

Green Solvents: In an effort to develop more environmentally benign methods, water and polyethylene (B3416737) glycol (PEG) have been explored as alternative solvents. bepls.comnih.gov Reactions in water have been shown to produce high yields of certain thiazoles, sometimes without the need for a catalyst. bepls.com

The following table provides examples of optimized conditions for thiazole synthesis.

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

| Phenacyl bromide + Thiourea | Copper Silicate (10 mol%) | Ethanol | Reflux (78 °C) | Excellent | nanobioletters.com |

| Thiosemicarbazone + Phenacyl bromide | Acetic Acid | Ethanol | Reflux | N/A | tandfonline.com |

| Oximes + Anhydrides + KSCN | Copper(I) iodide | Toluene | 120 °C | Up to 85% | nih.gov |

| Dithiocarbamates + α-halocarbonyls | None | Water | Reflux | 75–90% | bepls.com |

Reaction Monitoring Techniques

Careful monitoring of the reaction progress is essential to determine the point of completion and to prevent the formation of byproducts from over-reaction.

Thin-Layer Chromatography (TLC): TLC is the most common technique for monitoring the progress of thiazole synthesis. orientjchem.org It allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the product by comparing the spots on a TLC plate under UV light. clockss.orgtandfonline.comnanobioletters.com A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the components of the reaction mixture. nanobioletters.com

Functionalization and Derivatization Strategies

Following the synthesis of the core 2-(3-Methoxyphenyl)-4,5-dimethylthiazole structure, further derivatization can be performed to modulate its properties. This involves introducing or modifying substituents on either the thiazole ring or the appended phenyl ring.

Substituent Introduction at Thiazole and Phenyl Ring Positions

The reactivity of the thiazole ring allows for substitution at its various positions. The electron density of the ring positions dictates the type of reaction that can occur. The C5 position is generally the primary site for electrophilic substitution, while the C2 position is susceptible to deprotonation by strong bases, making it a site for nucleophilic attack. wikipedia.orgpharmaguideline.com

Thiazole Ring Functionalization:

C5 Position: Electrophilic substitution reactions such as halogenation, sulfonation, and mercuration preferentially occur at the C5 position, especially if it is unsubstituted. pharmaguideline.com Diazo coupling also occurs at this position to produce colored dyes. pharmaguideline.com

C2 Position: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong organolithium bases. The resulting carbanion can then react with various electrophiles, allowing for the introduction of substituents at C2. wikipedia.orgpharmaguideline.com When a leaving group is present at C2, it can be readily displaced by nucleophiles. cutm.ac.in

Nitrogen Alkylation: The nitrogen atom in the thiazole ring can be alkylated with alkyl halides to form thiazolium salts, which are useful as catalysts. cutm.ac.inpharmaguideline.com

Phenyl Ring Functionalization:

The methoxy (B1213986) group on the phenyl ring of this compound is an ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of substituents such as halogens or nitro groups at positions 2, 4, and 6 of the phenyl ring. nih.govmdpi.com The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the biological activity of the resulting thiazole derivative. nih.govmdpi.com

Direct C-H arylation, catalyzed by metals like copper or palladium, provides a modern and efficient method for introducing additional aryl groups onto the thiazole or its existing phenyl substituent without the need for pre-functionalization. organic-chemistry.org

Incorporation of Diverse Heterocyclic Moieties (e.g., 1,3,4-Oxadiazole (B1194373), 1,3,4-Thiadiazole (B1197879), Pyrazoline, Triazole, Naphthyridine) to Form Hybrid Architectures

The synthesis of hybrid molecules by coupling a 2-arylthiazole core with other heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with enhanced biological activities. This approach, known as molecular hybridization, combines two or more pharmacophoric units into a single molecule.

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrids: The formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole rings typically involves the cyclization of a suitable precursor, often an acylhydrazide or a thiosemicarbazide derivative. For a this compound scaffold, a synthetic route could begin by introducing a hydrazide functional group. This thiazole-acetohydrazide can then be reacted with carbon disulfide in the presence of a base to form an oxadiazole-thiol derivative. acs.org Alternatively, cyclodehydration of acylhydrazides with reagents like phosphorus oxychloride is a common method to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. luxembourg-bio.com Similarly, 1,3,4-thiadiazole derivatives can be prepared from thiosemicarbazide precursors, which undergo cyclization under acidic conditions. nih.govmdpi.com For instance, reacting 1-R-4-(3-methoxyphenyl)thiosemicarbazides with concentrated sulfuric acid leads to the corresponding 1,3,4-thiadiazoles. nih.gov The efficacy of these compounds is often influenced by the substituents on the aromatic ring. nih.gov

Pyrazoline Hybrids: Pyrazoline-containing thiazole hybrids are frequently synthesized through the reaction of a chalcone (B49325) intermediate with a hydrazine (B178648) derivative. researchgate.net A common pathway involves the cyclization of a pyrazole-1-carbothioamide with a phenacyl bromide derivative in a refluxing solvent like ethanol. nih.gov This method has been used to create a variety of 2-(pyrazol-1-yl)-4-arylthiazoles. For example, the reaction between 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles and phenacyl halides under reflux yields the desired thiazolyl-pyrazoline hybrids. nih.gov

Triazole Hybrids: The construction of triazole-thiazole hybrids can be achieved through several synthetic routes. One approach involves the reaction of hydrazonoyl halides with thiosemicarbazone derivatives in the presence of a base. mdpi.com Another method involves the S-alkylation of a 4,5-disubstituted 4H-1,2,4-triazole-3-thiol with a halo-ketone, followed by reduction of the carbonyl group. mdpi.com These strategies allow for the creation of a direct link or a thioether bridge between the thiazole and triazole rings.

Naphthyridine Hybrids: Information on the direct synthesis of this compound linked to a naphthyridine moiety is scarce. However, general methods for creating such hybrids could involve palladium-catalyzed cross-coupling reactions if appropriate halo- and organometallic-functionalized precursors of both heterocyclic systems are available.

Table 1: Synthetic Strategies for Thiazole-Based Hybrid Architectures

| Heterocyclic Moiety | General Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Thiazole-acetohydrazide, Carbon Disulfide, Acyl Chlorides | Cyclization / Cyclodehydration | acs.orgluxembourg-bio.com |

| 1,3,4-Thiadiazole | Thiosemicarbazides, Hydrazonoyl Halides | Acid-catalyzed Cyclization | nih.govmdpi.commdpi.com |

| Pyrazoline | Thiazole-carbothioamide, Chalcones, Phenacyl Bromides | Condensation / Cyclization | researchgate.netnih.gov |

| Triazole | Thiazole-thiosemicarbazone, Hydrazonoyl Halides | Cyclocondensation | mdpi.com |

| Naphthyridine | Functionalized Thiazole and Naphthyridine Precursors | Cross-Coupling Reactions (Proposed) | N/A |

Exploration of Electronic and Steric Effects of Substituents (e.g., Halogen, Methoxy, Hydroxy, Electron-Donating/Withdrawing Groups)

Electronic Effects: The nature of the substituent on the phenyl ring dictates its electron-donating or electron-withdrawing character, which in turn affects the electron density of the entire molecule.

Methoxy Group: A methoxy group (-OCH₃), as in the parent compound, exhibits a dual electronic effect. It has a strong electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I). When placed at the meta position, the resonance effect is minimized, and the electron-withdrawing inductive effect becomes more pronounced. nih.gov

Halogens: Halogens (F, Cl, Br, I) are deactivating groups due to their strong electron-withdrawing inductive effect (-I). This effect generally reduces the electron density of the aromatic system. The incorporation of halogens has been shown to modulate the biological activity of heterocyclic compounds. mdpi.com

Hydroxy Group: A hydroxyl group (-OH) is a strongly activating, electron-donating group due to its powerful resonance effect (+M), which outweighs its inductive withdrawal (-I). The synthesis of hydroxy-substituted thiazoles can be achieved through methods like the condensation of α-halocarbonyl compounds with thiocarbamates. researchgate.net

Electron-Donating/Withdrawing Groups: The introduction of strong electron-donating groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -NO₂) can significantly alter the frontier molecular orbitals (HOMO-LUMO) of the molecule. nih.gov Electron-withdrawing groups tend to lower both HOMO and LUMO energy levels, which can impact the molecule's charge transport properties. nih.govscience.gov Conversely, electron-donating groups tend to raise the HOMO energy level. researchgate.net Studies on benzothiazole (B30560) derivatives show that the substitution of an electron-withdrawing -NO₂ group lowers the HOMO and LUMO energy values, reducing the energy gap and potentially enhancing charge transport properties. nih.gov

Steric Effects: Steric hindrance from bulky substituents can influence the preferred conformation of the molecule and the accessibility of reactive sites. For example, substituents at the ortho position of the 2-phenyl ring can force the phenyl and thiazole rings to twist out of planarity. This can affect intermolecular interactions and binding to biological targets. While specific studies on the steric effects for this compound are not available, research on related structures shows that even methyl groups can influence the electronic and reactive properties of the thiazole ring system. researchgate.net

Table 2: Influence of Substituents on the Electronic Properties of 2-Arylthiazole Analogues

| Substituent | Position on Phenyl Ring | Primary Electronic Effect | Expected Impact on Ring Electron Density |

|---|---|---|---|

| Methoxy (-OCH₃) | meta | Inductive Withdrawal (-I) > Resonance Donation (+M) | Decrease |

| Methoxy (-OCH₃) | para | Resonance Donation (+M) > Inductive Withdrawal (-I) | Increase |

| Halogen (-F, -Cl, -Br) | ortho, meta, para | Inductive Withdrawal (-I) | Decrease |

| Hydroxy (-OH) | ortho, para | Strong Resonance Donation (+M) | Significant Increase |

| Nitro (-NO₂) | meta, para | Strong Inductive (-I) & Resonance (-M) Withdrawal | Significant Decrease |

| Methyl (-CH₃) | ortho, para | Inductive Donation (+I) & Hyperconjugation | Increase |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3-Methoxyphenyl)-4,5-dimethylthiazole, ¹H-NMR and ¹³C-NMR would be the primary methods used.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Environment Analysis

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule.

Expected ¹H-NMR Data: The ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the methoxyphenyl ring and the methyl groups on the thiazole (B1198619) ring.

Methoxyphenyl Protons: The 3-methoxyphenyl (B12655295) group has four aromatic protons. Due to their different positions relative to the methoxy (B1213986) group and the thiazole ring, they would appear as a complex multiplet or as distinct doublets and triplets in the aromatic region, typically between δ 6.8 and 7.8 ppm.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and not coupled to other protons, so they would appear as a sharp singlet. This signal is characteristically found in the range of δ 3.8-4.0 ppm.

Thiazole Methyl Protons: The two methyl groups at the 4- and 5-positions of the thiazole ring are in different chemical environments. They would likely appear as two distinct singlets, with chemical shifts generally in the range of δ 2.2-2.7 ppm.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Methoxyphenyl) | ~ 6.8 - 7.8 | Multiplet (m) |

| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | Singlet (s) |

| Thiazole-CH₃ (at C4/C5) | ~ 2.2 - 2.7 | Two Singlets (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Characterization

¹³C-NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C-NMR Data: The ¹³C-NMR spectrum for this compound would display signals for each of the 12 unique carbon atoms in the structure.

Thiazole Carbons: The carbon atoms of the thiazole ring (C2, C4, and C5) would resonate in the downfield region, typically from δ 110 to 165 ppm. The C2 carbon, being bonded to sulfur and nitrogen, would be the most downfield of the three.

Methoxyphenyl Carbons: The six carbons of the phenyl ring would appear in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the methoxy group (C3') and the carbon attached to the thiazole ring (C1') would have distinct chemical shifts. The carbon bearing the methoxy group is expected around δ 160 ppm.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) typically appears around δ 55-60 ppm.

Methyl Carbons: The carbons of the two methyl groups on the thiazole ring would appear in the upfield region of the spectrum, generally between δ 10 and 20 ppm.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | ~ 160 - 165 |

| Thiazole C4/C5 | ~ 125 - 150 |

| Aromatic C-O (C3') | ~ 159 - 161 |

| Aromatic C-Thiazole (C1') | ~ 130 - 135 |

| Other Aromatic C | ~ 110 - 130 |

| Methoxy (-OCH₃) | ~ 55 - 60 |

| Thiazole-CH₃ | ~ 10 - 20 |

Elucidation of Chemical Shifts and Coupling Patterns for Structural Confirmation

The precise chemical shifts and the splitting (coupling) patterns of the signals in the ¹H-NMR spectrum are critical for confirming the substitution pattern of the methoxyphenyl ring. The interactions between adjacent protons (spin-spin coupling) would result in characteristic splitting patterns (e.g., doublets, triplets) with specific coupling constants (J values), allowing for the unambiguous assignment of the protons at the 2', 4', 5', and 6' positions. Two-dimensional NMR techniques, such as COSY and HMBC, would further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of both the thiazole and phenyl rings would result in several bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ether (methoxyphenyl group) would produce a strong, characteristic band, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretching) and a weaker one around 1000-1050 cm⁻¹ (symmetric stretching).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N / C=C Stretch (Aromatic/Thiazole) | 1450 - 1650 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1000 - 1050 | Medium |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, while elemental analysis determines its empirical formula.

Mass Spectrometry (MS): In a mass spectrum of this compound (Molecular Formula: C₁₂H₁₃NOS), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 219.08 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition. The fragmentation pattern would likely show characteristic losses, such as the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃), providing further structural evidence.

Elemental Analysis: This technique would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental percentages would be compared to the theoretical values calculated from the molecular formula C₁₂H₁₃NOS (C: 65.72%, H: 5.97%, N: 6.39%, S: 14.62%) to confirm the compound's purity and empirical formula.

Determination of Molecular Weight and Empirical Formula (e.g., LCMS-IT-TOF)

The empirical formula for this compound is C₁₂H₁₃NOS. This formula leads to a calculated molecular weight (monoisotopic mass) of approximately 219.0718 g/mol .

High-resolution mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry with Ion Trap and Time-of-Flight detection (LCMS-IT-TOF), would be employed to experimentally verify this information. This method provides a highly accurate mass measurement, typically to within a few parts per million (ppm). The resulting data would confirm the elemental composition and thus the empirical and molecular formulas of the compound. However, no such experimental data has been published for this compound.

Table 1: Calculated Molecular Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₃NOS |

| Calculated Molecular Weight | 219.24 g/mol |

| Calculated Monoisotopic Mass | 219.0718 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Systems

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophoric systems in this compound are the methoxyphenyl ring and the dimethylthiazole ring. These aromatic and heteroaromatic systems contain π electrons that can be excited to higher energy levels (π* orbitals) upon absorption of UV radiation.

It is expected that the UV-Vis spectrum would show absorption bands corresponding to π → π* transitions. The methoxy group (-OCH₃) on the phenyl ring acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) would provide insight into the electronic structure of the conjugated system. Without experimental data, a precise analysis of these transitions is not possible.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. This powerful technique would yield precise atomic coordinates, from which various structural parameters can be determined.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study of this compound would allow for the creation of a detailed data table of all bond lengths (e.g., C-C, C-N, C-S, C-O bonds) and bond angles within the molecule. Furthermore, it would reveal the dihedral angle between the planes of the methoxyphenyl and the dimethylthiazole rings, which is a crucial conformational parameter. As no crystal structure has been reported for this compound, these precise measurements are not available.

Investigation of Tautomeric Forms and Crystal Packing

Analysis of the crystal structure would unambiguously determine the tautomeric form present in the solid state. It would also provide a detailed view of the crystal packing, revealing intermolecular interactions such as hydrogen bonds, π–π stacking, or van der Waals forces that govern the supramolecular architecture. This information is critical for understanding the physical properties of the compound, but remains unknown in the absence of crystallographic data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of chemical systems. hakon-art.com Calculations for thiazole (B1198619) derivatives are often performed using the B3LYP functional combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.commdpi.comajchem-a.com

Geometry Optimization and Prediction of Minimum Energy Conformations

The first step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For thiazole derivatives, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. mdpi.com

In related structures like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the optimized geometry was found to have C1 point group symmetry. ajchem-a.com Analysis of similar molecules shows that the thiazole and phenyl rings are often coplanar, a conformation confirmed by the calculated torsional angles. irjweb.com The calculated bond lengths and angles from DFT methods generally show good correlation with experimental data obtained from X-ray diffraction, with correlation coefficients (R²) often exceeding 0.9 for bond lengths. nih.gov Small discrepancies between theoretical (gas phase) and experimental (solid state) data are typically attributed to the different physical states and intermolecular interactions present in the crystal lattice. nih.govresearchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for Thiazole Derivatives Data is illustrative and based on calculations for analogous structures.

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and has higher chemical reactivity. hakon-art.comnih.gov

For thiazole azo dyes, the HOMO orbitals are typically spread over the donor moiety (methoxyphenyl group) and the thiazole ring as π-bonding orbitals. mdpi.com The LUMOs, conversely, are often located on the acceptor parts of the molecule as π-antibonding orbitals. mdpi.com This distribution facilitates intramolecular charge transfer from the donor to the acceptor regions upon electronic excitation. In one study of a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin compound, the calculated HOMO-LUMO energy gap was 4.9266 eV. mdpi.com

Table 2: Frontier Molecular Orbital (FMO) Data from Analogous Compounds

Simulation of Vibrational Spectra and Assignment of Fundamental Modes

Theoretical vibrational analysis is performed to understand the molecular vibrations of a compound. The calculated harmonic vibrational frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311G++(d,p)) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental FT-IR and Raman spectra. ajchem-a.com The assignment of fundamental modes is typically performed using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode of vibration. nih.govresearchgate.net

For related benzothiazole (B30560) and benzimidazole (B57391) derivatives, characteristic vibrational frequencies have been assigned. mdpi.comresearchgate.net For instance, the C-H stretching vibrations of the heteroaromatic structure are typically observed in the 3000–3100 cm⁻¹ range. mdpi.com The conjugation between the benzene (B151609) and thiazole rings often results in intense bands in the 1500–1650 cm⁻¹ region. mdpi.com The vibrations of the methoxy (B1213986) group, such as CH₃ rocking, are also identified and assigned based on theoretical calculations. mdpi.com

Derivation of Chemical Reactivity Descriptors

Global reactivity descriptors, derived from HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. hakon-art.comrasayanjournal.co.in These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). irjweb.comnih.gov

Ionization Potential (I) and Electron Affinity (A) can be approximated as I ≈ -EHOMO and A ≈ -ELUMO. mdpi.com

Chemical Hardness (η) = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S) = 1 / η. Soft molecules are more polarizable and reactive. nih.gov

Electronegativity (χ) = (I + A) / 2. It measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ. This index measures the energy stabilization when the system acquires additional electronic charge from the environment. rasayanjournal.co.in A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These parameters are instrumental in comparing the reactivity of different molecules within a series. rasayanjournal.co.in

Table 3: Calculated Global Reactivity Descriptors for a Representative Schiff Base Data from a related compound to illustrate typical values.

Mapping of Molecular Electrostatic Potential (MESP) for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. ajchem-a.com The MESP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. ajchem-a.compesquisaonline.net

Blue regions indicate positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These areas are usually located around hydrogen atoms. researchgate.netpesquisaonline.net

Green regions represent neutral or zero potential.

For a molecule like 2-(3-Methoxyphenyl)-4,5-dimethylthiazole, the MESP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group, identifying them as the primary sites for electrophilic interaction. ajchem-a.compesquisaonline.net Positive potential (blue) would be expected around the hydrogen atoms of the phenyl and methyl groups. nih.gov

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bonding Orbital (NBO) analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative picture of intramolecular bonding and interactions. researchgate.net A key aspect of NBO analysis is the examination of charge delocalization, which is quantified by second-order perturbation theory. uni-muenchen.de

Table 4: Mentioned Chemical Compounds

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and biological activity of molecules. The NCI and Reduced Density Gradient (RDG) analysis are powerful computational tools used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions in real space. nih.govchemrxiv.org

The RDG is a function of the electron density (ρ) and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density allows for the identification and classification of non-covalent interactions. researchgate.netchemrxiv.org

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the negative region of the plot, typically colored blue or green in visualization maps.

Weak van der Waals Interactions: Manifest as broad regions around zero, often colored green.

Strong Repulsive Interactions (Steric Clashes): Appear as spikes in the positive region, usually colored red or brown.

For this compound, an NCI/RDG analysis would be instrumental in understanding its crystal packing and interactions with biological macromolecules. The analysis would likely reveal van der Waals interactions involving the methoxyphenyl and dimethylthiazole rings, as well as potential weak C-H···N or C-H···O hydrogen bonds, which stabilize its conformation and mediate intermolecular recognition. nih.gov While specific studies on this compound are not available, analysis of similar structures highlights the importance of H⋯C, H⋯H, and H⋯N contacts in crystal packing. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ). wiley-vch.dewikipedia.org This method allows for the quantitative characterization of atomic and bond properties, offering deep insights into the nature of chemical bonding. semanticscholar.org

Key to QTAIM is the concept of the Bond Critical Point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ_BCP) and the Laplacian of the electron density (∇²ρ_BCP), are used to classify the interaction:

Covalent Bonds: Characterized by high ρ_BCP and a negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals): Characterized by low ρ_BCP and a positive Laplacian (∇²ρ_BCP > 0), indicating a depletion of electron density.

A QTAIM analysis of this compound would precisely characterize the covalent bonds within the thiazole and phenyl rings and quantify the nature of weaker intramolecular interactions that dictate the molecule's preferred conformation. For instance, it could elucidate any weak hydrogen-hydrogen bonding interactions that have been identified in other complex organic molecules. wiley-vch.de

Solvent Effects on Electronic Structure and Chemical Reactivity

The surrounding solvent can significantly influence the electronic structure and reactivity of a molecule through electrostatic interactions and specific interactions like hydrogen bonding. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. rsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are fundamental in drug discovery and molecular biology.

Prediction of Ligand-Receptor Binding Interactions and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity or energy. semanticscholar.org

While specific docking studies for this compound are not detailed in the available literature, studies on analogous thiazole derivatives demonstrate their potential to bind to various protein targets. These studies typically report binding energies in kcal/mol and identify key interactions. nih.gov For example, docking studies on similar heterocyclic compounds have shown interactions with targets like epidermal growth factor receptor (EGFR) and penicillin-binding proteins. nih.govnih.gov The methoxy group and the thiazole ring are often involved in forming hydrogen bonds and hydrophobic interactions with amino acid residues in the active site.

Table 1: Illustrative Molecular Docking Data for Structurally Related Thiazole Compounds

| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiazolyl-Pyridine Hybrid | EGFR | -7.5 to -9.0 | Met793, Leu718, Val726 | nih.gov |

| Dihydrothiazole Derivative | Penicillin Binding Protein 4 (PBP4) | -5.2 | Asn308, Ser303 | nih.gov |

| Aminothiazole Derivative | Antiviral Target | Not Specified | Hydrogen Bonding Interactions | niscair.res.in |

This table presents data for compounds structurally related to this compound to illustrate the application and typical results of molecular docking studies.

Identification and Characterization of Protein Binding Pockets

A critical outcome of molecular docking is the identification and characterization of the binding pocket on the protein surface. nih.govnih.gov This includes pinpointing the specific amino acid residues that form the active site or allosteric sites and are crucial for ligand recognition and binding.

For this compound, docking simulations against a panel of potential protein targets would reveal the key residues it interacts with. These interactions typically include:

Hydrogen Bonds: Often involving the nitrogen and sulfur atoms of the thiazole ring or the oxygen of the methoxy group.

Hydrophobic Interactions: Involving the phenyl and methyl groups packing into nonpolar pockets lined by residues like Leucine, Valine, and Isoleucine.

Pi-Pi Stacking: Potential interactions between the aromatic phenyl ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Understanding these interactions is the first step in rational drug design and in explaining the molecule's mechanism of action at a molecular level. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Changes and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govmdpi.com By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energy. sciepub.com

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or microseconds. Key analyses from the simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD indicates a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition, which is essential for the efficacy of any potential therapeutic agent. nih.gov

In Silico Validation of Experimentally Observed Biological Activities

Computational chemistry and theoretical investigations play a pivotal role in understanding and validating the experimentally observed biological activities of thiazole derivatives, including those structurally related to this compound. These in silico methods provide crucial insights into the molecular interactions, pharmacokinetics, and structural requirements underlying the therapeutic potential of this class of compounds. Techniques such as molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are instrumental in rationalizing biological data and guiding the design of more potent and selective agents.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole derivatives, docking studies have been extensively used to validate their anticancer, antimicrobial, and anti-inflammatory activities by examining their binding affinity and interactions with the active sites of specific biological targets.

Anticancer Activity: The anticancer potential of thiazole derivatives has been frequently linked to their ability to inhibit various protein kinases and enzymes crucial for cancer cell proliferation and survival.

Kinase Inhibition: Many thiazole-based compounds have been identified as potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Dihydrofolate Reductase (DHFR). nih.gov Docking studies reveal that the thiazole scaffold can effectively fit into the ATP-binding pocket of these kinases. For instance, studies on imidazo[2,1-b]thiazole (B1210989) derivatives showed that the core moiety is crucial for activity, with some compounds acting as potent dual EGFR/HER2 kinase inhibitors. nih.gov Similarly, other research has highlighted the role of thiazolyl-pyrazole compounds as EGFR inhibitors. nih.gov

Tubulin Inhibition: The 3,4,5-trimethoxyphenyl group, a common feature in potent anticancer agents, is often incorporated into thiazole derivatives to target tubulin polymerization. semanticscholar.orgacs.org Docking simulations of these compounds into the colchicine (B1669291) binding site of tubulin have helped to elucidate the key interactions responsible for their cytotoxic effects. acs.org

Antimicrobial and Anti-inflammatory Activity:

Antimicrobial Targets: In silico docking has been employed to explore the mechanism behind the antibacterial and antifungal properties of thiazole derivatives. These studies have identified key microbial enzymes as potential targets. For example, docking analyses suggest that thiazoles can bind strongly to enzymes like E. coli MurB and 14α-lanosterol demethylase, which are essential for bacterial cell wall synthesis and fungal membrane stability, respectively. ijirt.orgnih.gov

COX Inhibition: The anti-inflammatory effects of some thiazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes. Molecular docking has been used to understand the binding patterns of thiazole carboxamides within the active sites of both COX-1 and COX-2 isozymes, helping to explain their potency and selectivity. nih.govnih.gov

The table below summarizes representative molecular docking results for various thiazole derivatives against different biological targets.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Imidazo[2,1-b]thiazole | EGFR | - | Met793, Leu718, Val726 | nih.gov |

| Imidazo[2,1-b]thiazole | HER2 | - | Met801, Leu726, Val734 | nih.gov |

| Thiazolyl-pyrazoline | BRAFV600E | - | Cys532, Trp531, Leu514 | nih.gov |

| Azo-thiazole Derivative | E. coli 1KZN | -9.1 | Asp73, Gly77, Ile78, Pro79 | rsc.org |

| Thiazole Carboxamide | COX-2 | - | Val523, Ser530, Tyr385 | nih.gov |

Note: Specific docking scores are often dependent on the software and parameters used and are provided here for illustrative purposes.

Pharmacophore Modeling

Pharmacophore modeling is another key computational tool used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. For the thiazole class, these models help to define the structural requirements for activities like kinase inhibition. A typical pharmacophore model for a thiazole-based kinase inhibitor might include the thiazole ring as a central scaffold, with specific locations for aromatic rings (like the methoxyphenyl group) and hydrogen bonding groups that are necessary for anchoring the molecule within the enzyme's active site. nih.gov

ADMET and Drug-Likeness Prediction

In silico ADMET prediction is crucial for validating the therapeutic potential of a compound by assessing its drug-likeness. These computational models predict various pharmacokinetic and physicochemical properties. Studies on a wide range of thiazole derivatives consistently show that they possess favorable ADMET profiles. tandfonline.comnih.govnih.gov

These predictions often include:

Lipinski's Rule of Five: Most active thiazole derivatives are found to comply with this rule, suggesting good potential for oral bioavailability. nih.gov

Absorption and Distribution: Predictions often indicate good human intestinal absorption and moderate plasma protein binding.

Toxicity: In silico toxicity predictions generally show a low risk for properties like mutagenicity or carcinogenicity for many thiazole scaffolds, supporting their safety profile. nih.govtandfonline.com

The following table presents a summary of predicted ADMET properties for representative thiazole derivatives, demonstrating their general drug-like characteristics.

| Property | Predicted Value/Outcome | Significance | Reference |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule | nih.gov |

| LogP | < 5 | Compliance with Lipinski's Rule | semanticscholar.org |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule | nih.gov |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule | nih.gov |

| Human Intestinal Absorption | High | Good oral absorption potential | nih.gov |

| CNS Permeability | Variable (often low) | Predicts ability to cross the blood-brain barrier | semanticscholar.org |

| Toxicity Risk | Low | Indicates a favorable safety profile | nih.govtandfonline.com |

Collectively, these computational investigations provide strong theoretical support for the experimentally observed biological activities of thiazole derivatives. By elucidating binding modes, defining structural requirements, and predicting pharmacokinetic profiles, in silico studies validate this chemical class as a promising scaffold for drug discovery and development.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Influence of Chemical Modifications on Biological Activity

The biological profile of 2-aryl-4,5-dimethylthiazole derivatives can be significantly altered by chemical modifications to the aryl ring and the thiazole (B1198619) nucleus. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

The position and chemical nature of substituents on the 2-phenyl ring of the thiazole core play a pivotal role in determining the biological activity of this class of compounds. Research on various 2-phenylthiazole (B155284) derivatives has demonstrated that even minor changes can lead to significant differences in potency and efficacy.

For instance, in a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives evaluated for their cytotoxic effects against human cancer cell lines, the placement of a methoxy (B1213986) group on the phenyl ring was found to be critical. A methoxy group at the para-position (4-position) resulted in improved activity against Caco-2 (colorectal cancer) cells. nih.gov Conversely, a meta-substitution (3-position), as seen in the parent compound of this article, may offer a different activity profile. The presence of a methoxy group at the ortho-position (2-position) was able to maintain high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov

Halogenation of the phenyl ring is another common strategy to modulate biological activity. In the same study of 2-phenylthiazole-4-carboxamide derivatives, a 3-fluoro analog exhibited good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL. nih.gov This suggests that the introduction of a halogen at the meta-position can be beneficial for cytotoxic activity.

The introduction of a hydroxyl (-OH) group can also significantly impact activity. In a study of 2-amino-4,5-diarylthiazole derivatives with anti-Candida albicans activity, the demethylation of a methoxy-substituted compound to its corresponding hydroxyl derivative was crucial for its biological function. mdpi.com This highlights that a hydroxyl group, with its ability to act as a hydrogen bond donor, can be a key pharmacophoric feature.

The following table summarizes the effect of different substituents on the phenyl ring of thiazole derivatives on their anticancer activity.

| Compound ID | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) |

| Derivative A | 4-Methoxy | Caco-2 | Lower than unsubstituted |

| Derivative B | 2-Methoxy | HT-29 | Maintained high activity |

| Derivative C | 3-Fluoro | T47D, Caco-2, HT-29 | < 10 µg/mL |

| Derivative D | 4-Hydroxy | Candida albicans | 9 µM (MIC80) |

This table is generated based on data from related 2-phenylthiazole derivatives to illustrate the principles of SAR, as direct data for 2-(3-Methoxyphenyl)-4,5-dimethylthiazole was not available.

The electronic properties of the substituents on the 2-phenyl ring, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a determining factor in the potency of 2-arylthiazole derivatives.

Generally, EDGs such as methoxy (-OCH3) and methyl (-CH3) groups can increase the electron density of the aromatic ring. This can enhance the binding affinity of the molecule to its biological target through favorable electronic interactions. For example, in a study of 4-phenylthiazole (B157171) analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that electron-donating groups on the phenyl ring were well-tolerated by both enzymes, regardless of their position (ortho, meta, or para). nih.gov In another study on thiazole and thiadiazole derivatives, a lipophilic, electron-donating methyl group was associated with improved binding energy compared to hydrophilic, electron-withdrawing functional groups like cyano (-CN) and nitro (-NO2). nih.gov

Conversely, EWGs such as halogens (-F, -Cl, -Br) and nitro (-NO2) groups decrease the electron density of the aromatic ring. The effect of EWGs on potency can vary depending on the specific biological target and the rest of the molecular structure. While in some cases, such as the 3-fluoro analog mentioned earlier, an EWG can enhance activity, in other instances, it can be detrimental. For example, in a series of quinoxalin-2(1H)-one derivatives bearing a 4-aryl-substituted thiazol-2-amine moiety, the introduction of more than one halogen or a strong electron-withdrawing group on the thiazole-phenyl moiety led to a significant loss of antiviral activity. nih.gov

The table below illustrates the influence of electron-donating and electron-withdrawing groups on the enzyme inhibitory activity of certain thiazole derivatives.

| Compound Series | Substituent Type | Effect on Potency |

| 4-Phenylthiazoles | Electron-Donating (e.g., -OCH3) | Well-tolerated for sEH/FAAH inhibition nih.gov |

| Thiazole/Thiadiazole Derivatives | Electron-Donating (e.g., -CH3) | Improved binding energy nih.gov |

| Thiazole/Thiadiazole Derivatives | Electron-Withdrawing (e.g., -CN, -NO2) | Reduced binding energy nih.gov |

| Quinoxalin-2(1H)-ones | Strong Electron-Withdrawing | Significant loss of antiviral activity nih.gov |

This table presents generalized SAR trends from studies on related thiazole derivatives.

A pharmacophore is a three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For thiazole derivatives, several key pharmacophoric features have been identified through various studies.

Commonly identified pharmacophoric features for bioactive thiazole-containing compounds include:

An aromatic ring: The 2-phenyl group is a common feature and often engages in hydrophobic or π-π stacking interactions within the binding site of a protein.

A hydrogen bond acceptor/donor: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. Substituents on the phenyl ring, such as hydroxyl or methoxy groups, can also participate in hydrogen bonding, which is often crucial for anchoring the molecule in the correct orientation within the binding pocket. For instance, in a molecular docking study of a 2-amino-4,5-diarylthiazole derivative with anti-Candida albicans activity, the hydroxyl group was found to be indispensable for forming hydrogen bonds with the target protein. mdpi.com

Pharmacophore models for various thiazole derivatives targeting different enzymes have been proposed. For example, a pharmacophore model for 5HT2A receptor antagonists based on a 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold was developed to guide the design of new ligands. mdpi.com While a specific pharmacophore model for this compound is not available, based on the analysis of related compounds, a putative pharmacophore would likely include the 3-methoxyphenyl (B12655295) ring as a hydrophobic and potential hydrogen bond accepting feature, and the thiazole ring with its methyl groups as another hydrophobic region.

Correlation between Structural Features and Mechanistic Insights

The structural features of 2-arylthiazole derivatives not only determine their potency but also provide insights into their mechanism of action at the molecular and cellular levels.

Several 2-arylthiazole derivatives have been identified as inhibitors of various enzymes, and their mechanism of inhibition can often be rationalized by their chemical structure. For example, certain thiazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. nih.gov Molecular docking studies of these compounds have revealed that the 4-arylthiazole moiety can fit into the active site of COX-2, forming key interactions with amino acid residues. nih.gov

The table below provides examples of enzyme inhibition by thiazole derivatives and the role of specific structural features.

| Enzyme Target | Thiazole Derivative Class | Key Structural Feature for Inhibition |

| COX-2/5-LOX | Thymol-3,4-disubstituted thiazoles | 4-Arylthiazole moiety nih.gov |

| VEGFR-2 | 3-Methoxyphenylthiazolyl derivatives | 3-Methoxy group for hydrogen bonding researchgate.net |

| sEH/FAAH | 4-Phenylthiazole analogs | Phenylthiazole core for dual inhibition nih.gov |

This table is based on data from various classes of thiazole derivatives.

Several studies have linked benzothiazole (B30560) and thiazole derivatives to the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance, certain benzothiazole derivatives have been shown to induce cell cycle arrest in the sub-G1 phase and promote apoptosis in breast cancer cells. mdpi.com The mechanism of action was linked to the downregulation of EGFR activity and modulation of key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. mdpi.com

In another study, 2-anilinopyridyl linked benzothiazole hydrazones were found to induce cell cycle arrest in the G2/M phase in a dose-dependent manner in MCF-7 breast cancer cells. These compounds were also observed to induce apoptotic features, suggesting that they inhibit cell proliferation by triggering programmed cell death. Furthermore, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle and induce apoptosis by targeting EGFR kinase.

The specific substitution pattern on the 2-phenyl ring can influence which phase of the cell cycle is affected. For example, some compounds may cause arrest at the G1/S transition, while others may block cells at the G2/M phase. The ability of these compounds to induce apoptosis is often mediated through the mitochondrial pathway, involving the disruption of the mitochondrial membrane potential and the activation of caspases. mdpi.com

The following table summarizes the effects of different thiazole and related heterocyclic derivatives on cell cycle and apoptosis.

| Compound Class | Cell Line | Effect |

| Benzothiazole derivatives | Breast cancer cells | Sub-G1 arrest and apoptosis mdpi.com |

| Benzothiazole hydrazones | MCF-7 | G2/M phase arrest and apoptosis |

| Benzimidazole derivatives | A549, MDA-MB-231 | G1 and G2 phase arrest, apoptosis |

This table illustrates the cellular effects of various thiazole-related compounds as reported in the literature.

Molecular Pharmacology and Mechanistic Research

Investigation of Molecular Targets and Pathways

Identifying the specific molecular targets and biological pathways affected by a chemical entity is fundamental to drug discovery and development. This knowledge underpins the rationale for its therapeutic application and helps predict its biological effects.

Enzymes are critical catalysts for a vast array of biochemical reactions, making them common targets for therapeutic agents. The inhibitory activity of a compound against specific enzymes can produce significant physiological effects.

Tyrosinase: This copper-containing enzyme is essential for the biosynthesis of melanin. nih.gov Inhibition of tyrosinase is a key strategy for treating hyperpigmentation disorders. nih.govunimi.itmdpi.com While various thiazole (B1198619) and benzothiazole (B30560) derivatives have been investigated as tyrosinase inhibitors, specific data on the inhibitory activity of 2-(3-Methoxyphenyl)-4,5-dimethylthiazole is not presently available. mdpi.com

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Its inhibition is a therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. mdpi.comnih.gov

BRAFV600E: The BRAF kinase is a component of the MAPK signaling pathway, which regulates cell growth and proliferation. The V600E mutation leads to constitutive activation of the kinase, promoting cancer development, particularly in melanoma. nih.gov The development of dual-target or multi-target treatments, such as those that inhibit both EGFR and BRAFV600E, is an area of active research. helsinki.fi

APC–Asef Interaction: The interaction between the adenomatous polyposis coli (APC) protein and the Rho guanine (B1146940) nucleotide exchange factor Asef is implicated in colorectal cancer cell migration and metastasis. researchgate.netnih.govmdpi.com Disrupting this protein-protein interaction is considered a promising anti-cancer strategy. researchgate.netnih.gov

No specific research data was found detailing the inhibitory mechanisms of this compound against the enzymes and protein-protein interactions listed.

A compound's pharmacological activity is often defined by its ability to modulate fundamental cellular processes.

Cell Proliferation Inhibition: Uncontrolled cell proliferation is a hallmark of cancer. Many therapeutic agents are designed to inhibit this process. Related benzothiazole compounds have demonstrated the ability to inhibit the proliferation of breast cancer cells. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a natural process for removing damaged or unwanted cells. Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies.

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Inducing cell cycle arrest at specific checkpoints, such as the G2/M phase, can prevent cancer cells from dividing. nih.govnih.gov DNA damage can trigger this arrest. core.ac.uk

Tubulin Polymerization Interference: Microtubules, polymers of tubulin, are essential for cell division, structure, and transport. Compounds that interfere with tubulin polymerization can disrupt mitosis, leading to mitotic catastrophe and cell death, making them effective anticancer agents. nih.govnih.gov

Specific studies detailing the modulation of these cellular processes by this compound are not available in the reviewed literature.

Compounds can exert their effects by binding to specific receptors or signaling proteins, thereby activating or inhibiting downstream pathways.

Adhesion GPCR ADGRL3: Also known as latrophilin 3, ADGRL3 is an adhesion G protein-coupled receptor involved in neurodevelopment. ku.dkguidetopharmacology.org It has been associated with conditions like ADHD. ku.dk This receptor signals through G12/G13 and Gq proteins and interacts with extracellular ligands such as FLRT3. ku.dkguidetopharmacology.org Modulating its function with specific binders is a potential therapeutic strategy. nih.gov

There is no available research linking this compound to interactions with the μ opioid receptor, S100A4, or ADGRL3.

In Vitro Mechanistic Assay Methodologies

A variety of standardized in vitro assays are employed to mechanistically characterize the biological activity of a compound. These assays provide quantitative data on cytotoxicity, cell proliferation, and the mode of cell death.

Colorimetric assays are widely used for the high-throughput screening of a compound's effect on cell viability and proliferation.

MTT Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) precipitate. springernature.com This conversion is carried out by mitochondrial succinate (B1194679) dehydrogenase in metabolically active, viable cells. springernature.compacificbiolabs.com The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. aatbio.com3hbiomedical.com

MTS Assay: The MTS assay is a similar method that uses the tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium. researchgate.net A key advantage of the MTS assay is that its formazan product is soluble in cell culture medium, eliminating the need for a solubilization step. researchgate.net However, results from these metabolic assays should be interpreted with caution, as some treatments can increase mitochondrial activity without increasing cell number, potentially providing a misleading readout of proliferation. scienceopen.com

| Assay | Principle | Product | Measurement |

| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. springernature.com | Insoluble purple formazan crystals. aatbio.com | Spectrophotometric absorbance after solubilization. |

| MTS | Enzymatic reduction of tetrazolium salt in viable cells. researchgate.net | Soluble formazan product. researchgate.net | Direct spectrophotometric absorbance of culture medium. |

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population.

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, flow cytometry can measure the DNA content of each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insight into how a compound may inhibit cell proliferation. scienceopen.com

Apoptosis Determination (Annexin V-FITC): The Annexin V assay is a standard method for detecting apoptosis. sigmaaldrich.com In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. bdbiosciences.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. bdbiosciences.comkumc.edu Staining cells with FITC Annexin V allows for the identification of early apoptotic cells. bdbiosciences.com Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used concurrently to distinguish viable, apoptotic, and necrotic cells. thermofisher.com

| FITC Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status |

| Negative | Negative | Live and not undergoing measurable apoptosis. bdbiosciences.com |

| Positive | Negative | Early stage of apoptosis. nacalai.com |

| Positive | Positive | End-stage apoptosis, necrosis, or dead. bdbiosciences.com |

Lactate (B86563) Dehydrogenase (LDH) Release Assays for Cellular Damage Assessment

Lactate dehydrogenase (LDH) release assays are a fundamental tool in pharmacology and toxicology for quantifying cytotoxicity or cellular damage. nih.gov The principle of this assay is based on the measurement of LDH, a stable cytosolic enzyme that is present in most eukaryotic cells. researchgate.net Under normal physiological conditions, LDH resides within the cytoplasm. However, when the cell membrane's integrity is compromised due to necrosis or late-stage apoptosis, LDH is released into the extracellular culture medium. nih.govcellsignal.com

The amount of released LDH in the medium is directly proportional to the number of lysed or damaged cells. sciencellonline.com The assay measures this release through a two-step enzymatic reaction. First, the released LDH catalyzes the oxidation of lactate to pyruvate, which concurrently reduces NAD+ to NADH. cellsignal.com In the second step, a catalyst like diaphorase transfers a hydrogen atom from NADH to a tetrazolium salt (e.g., INT or WST-1), converting it into a colored formazan product. researchgate.net The intensity of the resulting color, which can be quantified spectrophotometrically at a specific wavelength (typically around 490 nm), correlates with the amount of LDH released and thus provides a reliable measure of cell membrane damage. nih.gov

While no specific studies detailing the use of LDH release assays on this compound were identified, this method would be a critical first step in evaluating its cytotoxic potential against various cell lines. For any novel compound intended for therapeutic development, establishing its effect on cell viability is paramount.

Free Radical Scavenging Assays (e.g., DPPH Assay) for Antioxidant Potential

Antioxidant activity is a significant area of investigation in drug discovery, as oxidative stress is implicated in numerous disease states. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is one of the most common and reliable methods for evaluating the free-radical scavenging potential of a compound. mdpi.comresearchgate.net This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorption maximum around 517 nm. nih.gov

When the DPPH radical encounters a substance that can donate a hydrogen atom, such as an antioxidant, it is reduced to the corresponding hydrazine (B178648) (DPPH-H). researchgate.net This reduction process neutralizes the radical and leads to a color change from violet to a pale yellow or colorless solution, with a corresponding decrease in absorbance. mdpi.com The degree of discoloration is directly proportional to the scavenging activity of the tested compound. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Specific antioxidant data for this compound is not available, but research on closely related derivatives provides insight into the potential of this chemical class. A study on thiazole derivatives synthesized from 1-(3-methoxyphenyl) ethanone, a precursor to the title compound, evaluated their antioxidant capacity using the DPPH assay. ijastnet.com The findings for these related compounds, when compared against the standard antioxidant ascorbic acid, demonstrated notable free radical scavenging activity. ijastnet.com

| Compound | Structure | IC50 (µg/mL) at 30 min | IC50 (µg/mL) at 60 min |

|---|---|---|---|

| Compound A (4-(3-methoxyphenyl)thiazol-2-amine) | 49 ± 0.14 | 42 ± 0.01 | |

| Compound A1 ((Z)-4-(3-methoxyphenyl)-N-(4-nitrobenzylidene)thiazol-2-amine) | 26 ± 0.11 | 22 ± 0.08 | |

| Compound A2 (N-(4-(3-methoxyphenyl)thiazol-2-yl)-4-nitrobenzamide) | 29 ± 0.42 | 25 ± 0.32 | |

| Ascorbic Acid (Standard) | 34 | 26 |

These results indicate that the thiazole scaffold combined with a methoxyphenyl group can serve as a basis for potent antioxidant compounds. ijastnet.com

Biochemical Assays for Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. sigmaaldrich.com They are dynamic polymers composed of α- and β-tubulin heterodimers. The process of tubulin polymerization into microtubules is a highly regulated event, making it an attractive target for anticancer drugs. frontiersin.orgnih.gov Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis. mdpi.com

Biochemical assays to measure tubulin polymerization are crucial for identifying such compounds. These assays typically use purified tubulin protein, which, in the presence of GTP and at 37°C, polymerizes to form microtubules. cytoskeleton.com The polymerization process can be monitored by measuring the increase in light scattering or absorbance at 340 nm in a spectrophotometer. cytoskeleton.com An inhibitor of tubulin polymerization will prevent or reduce this increase in absorbance, while a microtubule-stabilizing agent will enhance it. nih.gov

The methoxyphenyl group, particularly the 3,4,5-trimethoxyphenyl moiety, is a key pharmacophoric feature in many known tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, such as Combretastatin A-4. frontiersin.orgresearchgate.net While no studies have specifically tested this compound, numerous reports have demonstrated that thiazole derivatives bearing a methoxyphenyl or trimethoxyphenyl group are potent inhibitors of tubulin polymerization. frontiersin.orgnih.gov This suggests that the 3-methoxyphenyl (B12655295) group in the title compound is a critical feature for potential antitubulin activity. Research on related structures provides compelling evidence for this hypothesis.

| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| Compound IV | A 2,4-disubstituted thiazole derivative with a trimethoxyphenyl moiety. | 2.00 ± 0.12 | nih.gov |

| Compound 10a | A thiazole-2-acetamide derivative with a trimethoxyphenyl group. | 2.69 | nih.gov |

| Compound 3d | A 2-anilino triazolopyrimidine with a 3,4,5-trimethoxyphenyl group. | 0.45 | mdpi.com |

| Combretastatin A-4 (CA-4) | Reference tubulin polymerization inhibitor. | 2.96 ± 0.18 | nih.gov |

The data from these related compounds strongly support the rationale for investigating this compound as a potential inhibitor of tubulin polymerization.

Spectrophotometric and Fluorescent Enzyme Activity Assays

To understand the specific mechanism of action of a compound, researchers employ enzyme activity assays. These assays can be designed to measure the ability of a compound to inhibit or activate a particular enzyme. Spectrophotometric and fluorescent assays are two of the most common formats due to their sensitivity, adaptability to high-throughput screening, and real-time monitoring capabilities. yizimg.com

Spectrophotometric assays measure the change in absorbance of a substrate or product over time. A classic example is the measurement of acetylcholinesterase (AChE) activity, where the breakdown of a substrate leads to a colored product. yizimg.com

Fluorescent assays are generally more sensitive and rely on a change in fluorescence signal. This can be achieved through various mechanisms, such as the enzymatic cleavage of a quenched fluorogenic substrate, which liberates a fluorophore and results in an increase in fluorescence. These assays are fundamental for determining enzyme kinetics and calculating inhibition constants (e.g., IC50 or Ki) for potential drug candidates. researchgate.net

No specific enzyme inhibition studies have been published for this compound. However, based on the potential activities suggested by its structure (e.g., antitubulin or antioxidant), a logical next step would be to screen it against a panel of relevant enzymes. For instance, if the compound inhibits cell proliferation, it could be tested against key kinases involved in cell cycle regulation. If it shows antioxidant properties, its effect on enzymes like xanthine (B1682287) oxidase or myeloperoxidase could be evaluated.

Protein Expression Analysis Techniques (e.g., Gel Image Analyzer, Western Blot)

Once a compound's effect on cell viability or a specific molecular target has been established, it is crucial to investigate its downstream effects on cellular signaling pathways. Protein expression analysis techniques, particularly Western blotting, are indispensable for this purpose. nih.gov